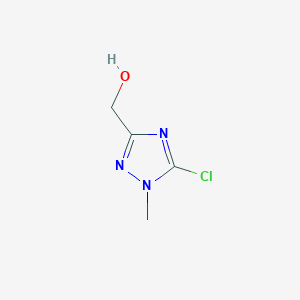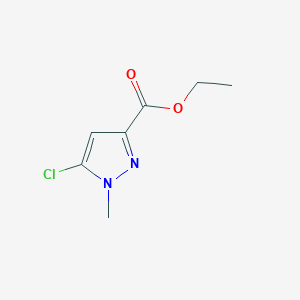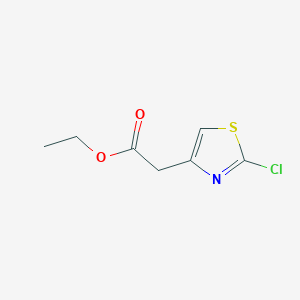
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol
Overview
Description
“(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol” is a chemical compound. Its IUPAC name is the same as the given name . It’s worth noting that triazole derivatives are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of “(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol” can be represented by the formula C4H6ClN3O . The InChI code for this compound is 1S/C4H6ClN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol” are not available, triazole derivatives are known to participate in various chemical reactions. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for their in vitro cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol” include a molecular weight of 147.56 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, with its structure established through spectroscopy and X-ray diffraction (Dong & Huo, 2009).
Antibacterial Properties
- Derivatives of the compound have been synthesized and their antibacterial properties investigated, highlighting its potential in medicinal chemistry (Ирадян et al., 2014).
Catalytic Applications
- The compound is used in the preparation of energetic salts and in catalytic applications, demonstrating its versatility in materials science and organic chemistry (Wang et al., 2007).
Chemical Interactions and Stability Studies
- Its involvement in photodegradation studies of certain fungicides reveals its importance in understanding chemical interactions and stability (Nag & Dureja, 1997).
Molecular Conformation Analysis
- Research on halogeno-1,2,4-triazoles, closely related to the compound , helps in understanding molecular conformation and tautomerism in different environments (Claramunt et al., 2001).
Inhibition Properties in Biochemical Processes
- The compound's derivatives have been synthesized and screened for their inhibition properties in biochemical processes like lipase and α-glucosidase, suggesting applications in biochemistry and pharmacology (Bekircan et al., 2015).
Future Directions
The future directions for research on “(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol” and similar compounds could involve further exploration of their potential biological activities. For instance, compound 5 with AChE has been suggested as a promising starting point for the development of AChE binders .
Mechanism of Action
Target of action
Compounds in the 1,2,4-triazole class often target enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of action
The interaction of 1,2,4-triazole compounds with their targets often involves the formation of hydrogen bonds . This can lead to changes in the enzyme’s activity.
Biochemical pathways
The inhibition of enzymes like aromatase by 1,2,4-triazole compounds can affect the biosynthesis of estrogens , leading to downstream effects on hormone-dependent processes.
properties
IUPAC Name |
(5-chloro-1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXLUXSETWSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)



![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)


![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)





